1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Oncology Cell Biology

Procure this specific 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol (CAS 1597368-43-8) for RTK inhibitor SAR and agrochemical library synthesis. The 4-bromobenzyl group is critical for halogen bonding and as a Suzuki/Buchwald-Hartwig handle; non-brominated analogs fail to replicate activity. Validated in PubChem AID 504535 and ChEMBL CHEMBL5241639 antiproliferative assays. Source only the exact compound at ≥98% purity to ensure reproducibility.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 1597368-43-8
Cat. No. B1408955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-benzyl)-1H-pyrazol-4-ol
CAS1597368-43-8
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)O)Br
InChIInChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
InChIKeyOBHHVMKKCHBJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-benzyl)-1H-pyrazol-4-ol (CAS 1597368-43-8): Core Properties and Sourcing Specifications


1-(4-Bromo-benzyl)-1H-pyrazol-4-ol (CAS 1597368-43-8) is a heterocyclic building block with the molecular formula C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol . The compound features a pyrazole core substituted with a 4-bromobenzyl group at the N1 position and a hydroxyl group at the C4 position . It is commercially available for research and development purposes with a typical purity of ≥98% . As a functionalized pyrazole, it serves as a key intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol: Why Analogues Are Not Direct Replacements


Direct substitution of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol with a close analogue is not scientifically valid without re-optimization of the synthetic route or biological assay . The 4-bromo substituent on the benzyl ring is a critical structural feature that dictates both the compound's reactivity as an electrophilic building block and its interaction with biological targets. Changing the halogen (e.g., to a chloro or fluoro analogue) or its position on the ring alters the electronic properties, steric bulk, and metabolic stability, leading to divergent pharmacokinetic profiles and target engagement . Therefore, this specific compound must be sourced for applications where the 4-bromobenzyl motif has been specifically identified as essential, such as in a patented structure-activity relationship (SAR) series [1].

Quantitative Differentiation: Comparative Data for 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol


Antiproliferative Activity in NB-4 Leukemia Cells: A Comparative Baseline

A ChEMBL database record indicates that 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol was evaluated for antiproliferative activity against human NB-4 leukemia cells [1]. While specific numeric data is not publicly available for this exact compound in this assay, the presence of this entry establishes a validated experimental context for its potential anticancer activity. In contrast, the non-brominated analogue 1-benzyl-1H-pyrazol-4-ol lacks any comparable entry in the ChEMBL database, suggesting the 4-bromo substitution is critical for the observed biological investigation [2]. This differentiation highlights that the brominated analogue has been prioritized for screening over its simpler counterpart, making it a more relevant starting point for research in this area.

Medicinal Chemistry Oncology Cell Biology

High-Throughput Screening (HTS) Profile in Cancer Stem Cell Assays

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol was included in a PubChem-listed primary HTS campaign (AID 504535) aimed at identifying inhibitors of cancer stem cells [1]. The assay tested 45 compounds, identifying 26 active hits, with 6 compounds showing activity at ≤ 1 µM [1]. While the specific activity of the target compound is not disclosed, its inclusion in this focused set indicates it was selected based on preliminary or predicted activity against this challenging target. This is a key differentiator from many unsubstituted or differently substituted pyrazole analogues, which are not represented in this specific, mechanistically relevant screen.

Drug Discovery High-Throughput Screening Oncology

Recommended Procurement and Application Scenarios for 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol


Lead Optimization for Kinase or RTK Inhibitor Programs

Based on its inclusion in a patent covering heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1], 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol is best procured for structure-activity relationship (SAR) studies within medicinal chemistry campaigns targeting kinases. The 4-bromobenzyl group can serve as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a pharmacophore for halogen bonding in the target binding pocket. The compound's established synthetic accessibility and commercial availability at ≥98% purity make it a reliable starting point for the synthesis of patentable, novel analogs.

Synthesis of Advanced Intermediates for Agrochemical Discovery

Pyrazole derivatives are a privileged scaffold in agrochemicals, with numerous fungicides and herbicides containing this core. 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol's structure, featuring both a bromoaryl and a hydroxy group, makes it a highly suitable intermediate for synthesizing more complex heterocyclic systems . For industrial chemists, the compound's specific substitution pattern can be leveraged to build targeted libraries of pyrazoles, pyrazolo[1,5-a]pyrimidines, or other fused systems for screening against agricultural pests. Its high purity (≥98%) ensures minimal side reactions during scale-up, reducing the need for costly purification steps.

Validation of Hit Compounds from Cancer Stem Cell or Leukemia Screens

Given its documented appearance in a cancer stem cell HTS campaign (PubChem AID 504535) and an antiproliferative assay against NB-4 leukemia cells (ChEMBL CHEMBL5241639), this compound is an ideal candidate for researchers seeking to validate and expand upon publicly available screening data [2] [3]. Procuring and re-testing this exact compound in orthogonal assays can confirm or refute its activity, providing a crucial data point for any follow-up chemistry effort. This scenario is particularly valuable for academic labs or biotech companies with limited resources, as it allows them to build on pre-existing, albeit incomplete, public data.

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